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Compound of Interest

Compound Name: Dasatinib intermediate-1

Cat. No.: B023545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dasatinib, a potent oral tyrosine kinase inhibitor, is a crucial therapeutic agent for chronic

myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia

(Ph+ ALL). The synthesis of this complex molecule involves several key intermediates. This

technical guide focuses on a pivotal intermediate, 2-Amino-N-(2-chloro-6-

methylphenyl)thiazole-5-carboxamide, providing an in-depth overview of its synthesis,

properties, and role in the production of Dasatinib.

Core Intermediate Identification
While various compounds are involved in the synthesis of Dasatinib, a frequently cited and

critical precursor is:

Chemical Name CAS Number Molecular Formula

2-Amino-N-(2-chloro-6-

methylphenyl)-1,3-thiazole-5-

carboxamide

302964-24-5 C11H10ClN3OS

This intermediate serves as a foundational building block, and its efficient and high-purity

synthesis is paramount to the overall success of the Dasatinib manufacturing process.[1][2]
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Synthetic Methodologies
Several synthetic routes for the preparation of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-

carboxamide have been developed. Below are detailed protocols for two prominent methods.

Method 1: From (E)-N-(2-chloro-6-methylphenyl)-3-
ethoxyacrylamide
This efficient method involves the chemoselective α-bromination of an acrylamide derivative

followed by a one-pot cyclization with thiourea.[3]

Experimental Protocol:

Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide:

To a cooled (0-5°C) solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68

ml, 0.63 mol) in tetrahydrofuran (600 mL), 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol) is

added slowly, maintaining the temperature.

The mixture is warmed to 20°C and stirred for 2 hours.

1N Hydrochloric acid (115 mL) is added at 0-10°C.

The solution is diluted with water (310 mL) and concentrated under vacuum.

Toluene (275 mL) is added to the resulting slurry, stirred, and then cooled to 0°C for 1

hour.

The solid product is collected by vacuum filtration, washed with water, and dried to yield

(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.

Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide:

To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.00 g, 20.86 mmol)

in 1,4-dioxane (27 mL) and water (27 mL), N-bromosuccinimide (4.08 g, 22.9 mmol) is

added at -10 to 0°C.[3]

The mixture is stirred for a specified period to complete the bromination.
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Thiourea is then added to the reaction mixture, and it is heated to induce ring closure.

Upon completion of the reaction, the desired 2-Amino-N-(2-chloro-6-

methylphenyl)thiazole-5-carboxamide is isolated.

Quantitative Data:

Step Product Yield Purity

1

(E)-N-(2-chloro-6-

methylphenyl)-3-

ethoxyacrylamide

73.6% >99%

2

2-Amino-N-(2-chloro-

6-

methylphenyl)thiazole-

5-carboxamide

95% >99%

Method 2: Multi-step Synthesis from 2-Aminothiazole-5-
ethyl Formate
This route involves the protection of the amino group, followed by amidation and subsequent

deprotection.

Experimental Protocol:

Amino Protection: 2-aminothiazole-5-ethyl formate is reacted with a suitable protecting

group, such as Carbobenzyloxy (Cbz), to yield the protected intermediate.

Amidation: The carboxyl group of the protected intermediate is activated, for example with

methanesulfonyl chloride, and then reacted with 2-chloro-6-methylaniline to form the amide

bond.

Deprotection: The protecting group is removed to yield the final product, 2-Amino-N-(2-

chloro-6-methylphenyl)thiazole-5-carboxamide.

Quantitative Data (Example):
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Step Yield

Amino Protection (Cbz) 90%

Amidation 85%

Deprotection -

Overall (from protected intermediate) ~76.5%

Synthetic Pathway Visualization
The following diagram illustrates the synthetic pathway described in Method 1.
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Caption: Synthesis of Dasatinib Intermediate-1 via Amidation and Cyclization.

Conclusion
The efficient synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a

critical step in the overall production of Dasatinib. The methodologies presented in this guide

offer high-yield pathways to this key intermediate. A thorough understanding of these synthetic

routes, including reaction conditions and quantitative outcomes, is essential for researchers

and professionals in the field of drug development and manufacturing. The choice of a specific

synthetic pathway will depend on factors such as cost, scalability, and environmental impact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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